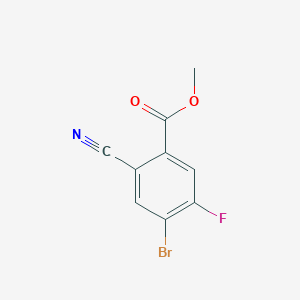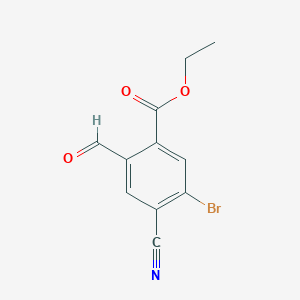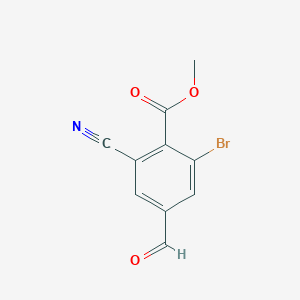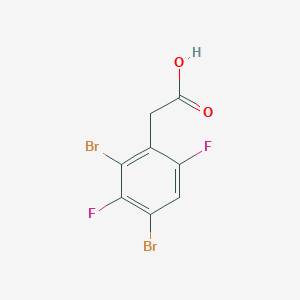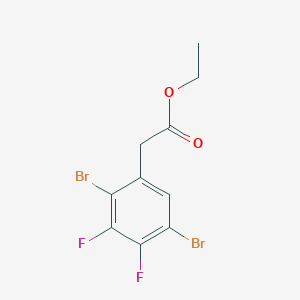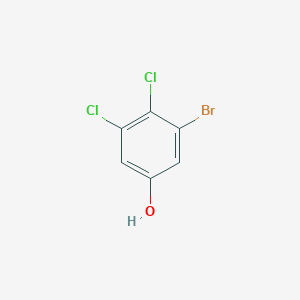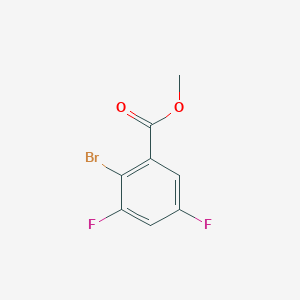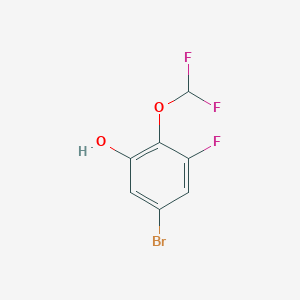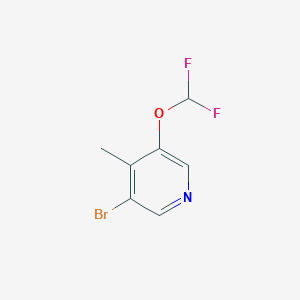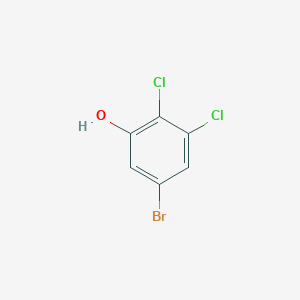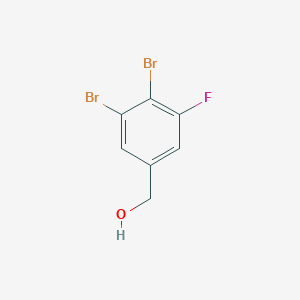
3,4-Dibromo-5-fluorobenzyl alcohol
描述
3,4-Dibromo-5-fluorobenzyl alcohol: is a versatile chemical compound extensively used in scientific research. Its unique properties make it ideal for synthesizing novel pharmaceuticals, probing chemical reactions, and exploring molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to optimize yield and purity. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions:
Oxidation: 3,4-Dibromo-5-fluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding benzyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,4-Dibromo-5-fluorobenzaldehyde or 3,4-Dibromo-5-fluorobenzoic acid.
Reduction: Formation of 3,4-Dibromo-5-fluorobenzyl derivatives.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
科学研究应用
3,4-Dibromo-5-fluorobenzyl alcohol is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: In the development of biochemical probes and studying enzyme interactions.
Medicine: For the synthesis of potential pharmaceutical compounds and drug discovery.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Dibromo-5-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
相似化合物的比较
- 3,4-Dibromo-5-chlorobenzyl alcohol
- 3,4-Dibromo-5-iodobenzyl alcohol
- 3,4-Dibromo-5-methylbenzyl alcohol
Comparison: 3,4-Dibromo-5-fluorobenzyl alcohol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chlorinated, iodinated, or methylated counterparts. The fluorine atom also enhances the compound’s stability and bioavailability, making it a valuable tool in pharmaceutical research.
属性
IUPAC Name |
(3,4-dibromo-5-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIQFCDXNVERRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


